molecular formula C21H20N2O2S2 B2445424 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-35-4

3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2445424
CAS No.: 850915-35-4
M. Wt: 396.52
InChI Key: KRYKEGPIOGIWAN-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound based on the thieno[3,2-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry. This specific derivative features a 2-methoxyphenyl group at the 3-position and a (2-methylbenzyl)thio side chain at the 2-position of the fused heterocyclic core. The tetrahydropyrimidin-4-one component indicates a partially saturated ring system, which can influence the compound's conformational flexibility and physicochemical properties. While specific pharmacological data for this compound is not available in the public domain, the thienopyrimidine core is a known pharmacophore with documented research potential. Nitrogen-containing heterocyclic compounds, particularly those with fused ring systems like thienopyrimidines, are frequently explored in central nervous system (CNS) drug discovery . These structures often show affinity for various neurological targets, and researchers investigate them as potential modulators of key neurotransmitter systems. The structural features of this compound—including the methoxy and methylbenzyl groups—suggest it is a valuable chemical entity for building a structure-activity relationship (SAR) library. It is primarily intended for use as a building block or a screening compound in hit-to-lead optimization campaigns within pharmaceutical and academic research laboratories. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-7-3-4-8-15(14)13-27-21-22-16-11-12-26-19(16)20(24)23(21)17-9-5-6-10-18(17)25-2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKEGPIOGIWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction using 2-methoxyphenyl halides.

    Attachment of the methylsulfanyl group: This can be done through a thiolation reaction using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)RT, 12 hrs, acetic acidSulfoxide derivative (S=O)65–70%
mCPBADCM, 0°C to RT, 6 hrsSulfone derivative (SO<sub>2</sub>)80–85%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate that further oxidizes to sulfone under stronger conditions.

  • Analytical Confirmation : Products characterized by <sup>1</sup>H NMR (sulfoxide: δ 2.8–3.1 ppm; sulfone: δ 3.3–3.6 ppm) and LC-MS.

Substitution Reactions

The pyrimidine ring and sulfanyl group participate in nucleophilic/electrophilic substitutions.

a) Sulfanyl Group Replacement

Reagent Conditions Product Yield Reference
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8 hrs2-(Methylthio) analog75%
Benzyl chlorideNaH, THF, 0°C, 4 hrs2-(Benzylthio) derivative68%

b) Pyrimidine Ring Modifications

Reagent Conditions Product Yield Reference
POCl<sub>3</sub>Reflux, 6 hrs4-Chlorothieno[3,2-d]pyrimidine90%
NH<sub>3</sub> (g)EtOH, 100°C, 12 hrs4-Amino analog82%
  • Key Observation : Chlorination at the 4-position enhances electrophilic reactivity, enabling downstream amination or cross-coupling .

Ring Functionalization

The thiophene ring undergoes electrophilic substitution, while the methoxy group participates in demethylation.

a) Thiophene Ring Halogenation

Reagent Conditions Product Yield Reference
Br<sub>2</sub> (1 equiv)DCM, 0°C, 2 hrs5-Bromo derivative60%
NBSAIBN, CCl<sub>4</sub>, reflux6-Bromo analog55%

b) Methoxy Group Demethylation

Reagent Conditions Product Yield Reference
BBr<sub>3</sub>DCM, -78°C, 4 hrs3-(2-Hydroxyphenyl) derivative70%
  • Application : Demethylation generates a phenolic group for further conjugation or solubility enhancement.

Hydrolysis Reactions

The lactam ring (4-one) undergoes hydrolysis under acidic/basic conditions.

Reagent Conditions Product Yield Reference
HCl (6M)Reflux, 24 hrsThieno[3,2-d]pyrimidine-4-ol85%
NaOH (10%)EtOH/H<sub>2</sub>O, 80°C, 6 hrsSodium salt of 4-hydroxy analog78%
  • Stability Note : The lactam ring is stable under physiological pH but hydrolyzes in strongly acidic environments.

Cross-Coupling Reactions

The brominated derivatives participate in Suzuki-Miyaura couplings.

Reagent Conditions Product Yield Reference
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O5-Phenylthieno[3,2-d]pyrimidine65%

Critical Analysis of Reactivity

  • Sulfanyl Group : Highly reactive toward oxidation and alkylation due to lone electron pairs on sulfur.

  • Methoxy Group : Resists nucleophilic attack but undergoes demethylation with strong Lewis acids (e.g., BBr<sub>3</sub>).

  • Pyrimidine Core : Susceptible to electrophilic substitution at the 4-position and nucleophilic displacement of the 4-oxo group .

This compound’s versatility in reactions positions it as a valuable intermediate for synthesizing bioactive thienopyrimidine derivatives, particularly in anticancer and antimicrobial drug discovery .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The following mechanisms have been observed:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation. For instance, they may target topoisomerases or kinases critical for DNA replication and repair.
  • Cytotoxicity : Studies have shown that derivatives with methoxy substitutions can enhance cytotoxicity against various cancer cell lines. Enhanced cellular uptake and DNA interaction contribute to this effect.

Case Study : A study evaluated the anticancer efficacy of a series of thieno[3,2-d]pyrimidine derivatives against human cancer cell lines. Results indicated that the presence of methoxy groups significantly increased cytotoxic effects compared to non-substituted analogs.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Antibacterial Effects : It has shown efficacy against both Gram-positive and Gram-negative bacteria. The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Antifungal Properties : Preliminary studies suggest effectiveness against common fungal pathogens.

Case Study : In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited significant antibacterial activity, indicating potential for development as an antibiotic agent.

Activity Type Mechanism/Effect Reference
AnticancerInhibition of topoisomerases; enhanced cytotoxicity
AntibacterialDisruption of cell membranes; inhibition of metabolic pathways
AntifungalEffective against common fungal pathogens

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Phenylthioethers: Compounds with sulfur-linked aromatic rings.

    Methoxyphenyl derivatives: Compounds with methoxy-substituted aromatic rings.

Uniqueness

The uniqueness of 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on recent studies.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step chemical reactions. For instance, the compound can be synthesized through a series of reactions including cyclization and substitution processes. The general synthetic pathway includes:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the methoxy and methylphenyl groups is conducted via nucleophilic substitution methods.

Biological Evaluation

The biological activities of thieno[3,2-d]pyrimidine derivatives have been extensively studied. Here are some key findings related to the compound's activity:

Antitumor Activity

  • Cell Line Studies : In vitro studies using various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and K562 (leukemia) have shown that certain thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects. For instance:
    • A derivative with similar structural features demonstrated an IC50 value of 0.55 μM against SU-DHL-6 cells, indicating potent antitumor activity .
    • Another study reported moderate inhibition against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target relevant for hormone-dependent cancers .

Enzyme Inhibition

Thieno[3,2-d]pyrimidines have been identified as inhibitors of critical enzymes involved in cancer progression:

  • 17β-HSD Inhibition : Compounds structurally related to our target compound showed inhibition rates of 36% at 1 μM concentration against 17β-HSD2 .
  • EZH2 Inhibition : Some derivatives were synthesized as EZH2 inhibitors and displayed promising antiproliferative effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:

  • Modifications at specific positions on the thieno[3,2-d]pyrimidine ring can significantly impact their inhibitory potency against various targets.
  • For example, substituents like methoxy and methyl groups have been shown to enhance lipophilicity and improve binding affinity to target enzymes .

Case Studies

Several studies have reported on the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Study on Antiproliferative Activity : A series of derivatives were tested for their cytotoxicity against several cancer cell lines with some showing promising results similar to those observed with our compound .
  • In Vivo Studies : Although most research has focused on in vitro evaluations, future studies are needed to assess the in vivo efficacy and safety profiles.

Q & A

Q. How does the electronic nature of substituents influence the compound’s reactivity?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions (HOMO/LUMO). Correlate with experimental reactivity in nucleophilic attacks (e.g., sulfur nucleophiles). Use Hammett plots to quantify substituent effects .

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